molecular formula C8H7Cl3 B1619427 Benzene, 2-chloro-1,4-bis-(chloromethyl) CAS No. 10221-08-6

Benzene, 2-chloro-1,4-bis-(chloromethyl)

Cat. No.: B1619427
CAS No.: 10221-08-6
M. Wt: 209.5 g/mol
InChI Key: PEINXWCAGXQIRL-UHFFFAOYSA-N
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Description

Benzene, 2-chloro-1,4-bis-(chloromethyl) is an organic compound with the molecular formula C₈H₇Cl₃ It is characterized by a benzene ring substituted with two chloromethyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 2-chloro-1,4-bis-(chloromethyl) can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or thiols.

    Oxidation: Products include benzoic acid derivatives or benzaldehyde derivatives.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

Benzene, 2-chloro-1,4-bis-(chloromethyl) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to introduce functional groups into larger molecules.

Mechanism of Action

The mechanism by which Benzene, 2-chloro-1,4-bis-(chloromethyl) exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

    Benzene, 1,4-bis(chloromethyl):

    Benzene, 1,2-bis(chloromethyl):

    Benzene, 1,3-bis(chloromethyl):

Uniqueness: Benzene, 2-chloro-1,4-bis-(chloromethyl) is unique due to the presence of an additional chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This additional chlorine atom can also affect the compound’s physical properties and its interactions with other molecules.

Properties

IUPAC Name

2-chloro-1,4-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINXWCAGXQIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326174
Record name Benzene, 2-chloro-1,4-bis-(chloromethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10221-08-6
Record name NSC525120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-chloro-1,4-bis-(chloromethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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